Spdp-peg6-CH2CH2cooh
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O10S2/c28-23(5-22-38-39-24-3-1-2-6-27-24)26-7-9-32-11-13-34-15-17-36-19-21-37-20-18-35-16-14-33-12-10-31-8-4-25(29)30/h1-3,6H,4-5,7-22H2,(H,26,28)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPSHBQQWDFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Synthetic Approaches of Spdp Peg6 Ch2ch2cooh
Structural Components and their Functional Roles
The efficacy of SPDP-PEG6-CH2CH2COOH as a molecular bridge stems from the distinct and complementary reactivity of its terminal functional groups, separated by a defined-length hydrophilic spacer.
N-Succinimidyl 3-(2-Pyridyldithio)Propionate (SPDP) Moiety for Thiol Conjugation
The SPDP moiety is itself a heterobifunctional cross-linking reagent. sigmaaldrich.com It contains two reactive centers: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group. ontosight.ainanocs.net The NHS ester is highly reactive toward primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein's surface, forming a stable amide bond under mild alkaline conditions (pH 7-9). thermofisher.comcymitquimica.com
The 2-pyridyldithio group specifically reacts with free sulfhydryl (thiol) groups, found in cysteine residues, via a thiol-disulfide exchange reaction. sigmaaldrich.comnanocs.net This reaction forms a new disulfide bond, linking the SPDP moiety to the target molecule and releasing pyridine-2-thione, which can be quantified spectrophotometrically to monitor the reaction progress. The disulfide linkage created is cleavable under reducing conditions, a feature that is often exploited in drug delivery systems for the controlled release of a payload within the reducing environment of the cell. nanocs.netbroadpharm.com In the context of the full this compound linker, the NHS ester of the SPDP reagent is typically consumed during the synthesis of the linker itself to attach to an amine-functionalized PEG chain, leaving the pyridyldithio group available for subsequent conjugation to a thiol-containing molecule.
Poly(Ethylene Glycol) Chain Length and Monodispersity Considerations
The central component of the linker is a poly(ethylene glycol) (PEG) chain. PEG is a flexible, hydrophilic polymer known for its ability to increase the solubility and stability of conjugated biomolecules while reducing their immunogenicity. thermofisher.com The "PEG6" designation signifies a monodisperse or discrete PEG (dPEG®) linker, meaning it consists of exactly six ethylene (B1197577) glycol units. interchim.fr
This precise length is a critical feature that distinguishes it from traditional, polydisperse PEG polymers which have a range of molecular weights. nih.gov The use of a monodisperse linker ensures that every final conjugate is identical in size and composition, leading to better-defined products with predictable properties. interchim.frnih.gov This is particularly crucial in the development of therapeutic conjugates where uniformity is essential for consistent performance. The PEG chain acts as a flexible, hydrophilic spacer arm, separating the conjugated molecules and minimizing potential steric hindrance between them. thermofisher.comrsc.org
Carboxylic Acid Terminus for Amine/Hydroxyl Functionalization
At the opposite end of the linker from the SPDP group is a terminal carboxylic acid (-COOH). axispharm.com This functional group is relatively stable but can be readily activated to react with nucleophiles, most commonly primary amines, to form a stable amide bond. thermofisher.comcreative-biolabs.com The activation is typically achieved using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to improve reaction efficiency and create a more stable amine-reactive intermediate. broadpharm.comthermofisher.com
This carboxyl functionality provides a versatile handle for attaching the linker to proteins, peptides, or other molecules bearing accessible amine groups. axispharm.comcreative-biolabs.com The reaction conditions can be controlled to favor conjugation at the N-terminus of a protein or at lysine side chains. interchim.fr Furthermore, the carboxylic acid can be modified to react with other functional groups, such as hydroxyls, expanding its conjugation possibilities.
Methodologies for this compound Synthesis
The synthesis of heterobifunctional linkers like this compound requires multi-step chemical strategies that allow for the orthogonal introduction of different reactive groups at either end of the PEG chain.
General Strategies for the Preparation of PEG-based Heterobifunctional Linkers
The synthesis of heterotelechelic PEGs (polymers with different functional end-groups) is fundamental to creating advanced bioconjugation reagents. mdpi.com Two primary approaches are commonly employed:
Asymmetric Polymerization: This method involves the ring-opening polymerization of ethylene oxide using an initiator that already contains one of the desired functional groups (or a protected version of it). mdpi.comacs.org This directly produces a PEG chain with different functionalities at its α and ω positions.
Post-Polymerization Modification: This strategy starts with a symmetric, commercially available PEG, typically a PEG-diol (HO-PEG-OH). mdpi.com One of the terminal hydroxyl groups is selectively modified or protected, allowing the other hydroxyl group to be converted into the first desired functionality. nih.govmdpi.com Following this, the protecting group is removed from the first hydroxyl, which is then converted into the second, different functional group. A key step in this approach is often the monotosylation of the PEG-diol, which activates one end for nucleophilic substitution. mdpi.com
These strategies allow for the creation of a wide array of heterobifunctional PEGs with terminal groups such as amines, carboxylic acids, thiols, azides, and alkynes, which serve as platforms for building more complex linkers. nih.govmdpi.comacs.org
Specific Chemical Pathways for Incorporating SPDP and Carboxylic Acid Functionalities
The synthesis of this compound would logically start from a precursor molecule such as HO-PEG6-CH2CH2COOH or NH2-PEG6-CH2CH2COOH. medchemexpress.comchemicalbook.com A plausible synthetic route is outlined below:
Starting Material: The synthesis could begin with a commercially available precursor like α-amino-ω-propionic acid PEG, specifically NH2-PEG6-CH2CH2COOH. medchemexpress.com In this molecule, one terminus is a primary amine and the other is a carboxylic acid.
SPDP Coupling: The key step involves the reaction of the primary amine on the PEG linker with the NHS ester of the SPDP reagent (N-Succinimidyl 3-(2-pyridyldithio)propionate). nanocs.net This reaction proceeds under mild conditions and results in the formation of a stable amide bond, covalently attaching the SPDP moiety to the PEG chain.
Final Product: This reaction yields the final heterobifunctional linker, this compound, with a pyridyldithio group at one end, ready to react with a thiol, and a carboxylic acid at the other end, ready for activation and reaction with an amine.
This pathway provides a direct and efficient method for producing the target compound, leveraging the specific reactivities of the functional groups involved. The final product is then purified, typically using chromatographic techniques, to ensure high purity for subsequent bioconjugation applications. calpaclab.com
Data Tables
Table 1: Properties of Functional Moieties in this compound
| Component | Functional Group | Reactive Towards | Resulting Bond | Key Features |
| SPDP Moiety | 2-Pyridyldithio | Sulfhydryls (-SH) | Disulfide (-S-S-) | Enables thiol-specific conjugation; bond is reducible/cleavable. nanocs.net |
| PEG6 Spacer | Ethylene Glycol Chain | (Inert Spacer) | N/A | Monodisperse, hydrophilic, flexible; improves solubility and biocompatibility. thermofisher.cominterchim.frnih.gov |
| Carboxylic Acid Terminus | Carboxylic Acid (-COOH) | Primary Amines (-NH2) (after activation) | Amide (-CO-NH-) | Requires activation (e.g., with EDC); forms a highly stable, non-cleavable bond. thermofisher.comthermofisher.com |
Table 2: Chemical Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate ontosight.ai |
| PEG | Poly(ethylene glycol) thermofisher.com |
| NHS | N-hydroxysuccinimide thermofisher.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide thermofisher.com |
| This compound | N/A (Systematic name is complex; often referred to by this formulaic name) |
| HO-PEG-OH | α,ω-Dihydroxy poly(ethylene glycol) or Poly(ethylene glycol) diol |
| HO-PEG6-CH2CH2COOH | α-hydroxy-ω-propionic acid hexaethylene glycol biochempeg.com |
| NH2-PEG6-CH2CH2COOH | α-amino-ω-propionic acid hexaethylene glycol medchemexpress.com |
Advanced Purification and Characterization Techniques for Defined Oligomers
The production of well-defined, monodisperse PEG oligomers like this compound necessitates sophisticated purification and characterization methods to ensure high purity and structural integrity. rsc.org
Advanced Purification Techniques:
High-performance liquid chromatography (HPLC) is a cornerstone technique for both the purification and analysis of these linkers. nih.gov Reversed-phase HPLC (RP-HPLC), utilizing a C8 or C18 stationary phase with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile, is particularly effective for separating oligomers of different lengths and removing impurities. rsc.orgnih.gov The presence of the p-toluenesulfonyl group, often used as an intermediate in synthesis, can act as a chromophore for UV detection, facilitating the quantitative analysis of purity. rsc.org Solid-phase extraction (SPE) can also be employed as a preliminary purification step to remove polar contaminants. nih.gov
Advanced Characterization Techniques:
A combination of analytical methods is essential to fully characterize the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the linker. nih.gov These techniques provide detailed information about the arrangement of atoms and the successful incorporation of the SPDP, PEG, and carboxyl moieties.
Mass Spectrometry (MS): Mass spectrometry is critical for determining the accurate molecular weight of the compound and assessing its degree of purity. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly used. researchgate.net While MS is powerful, it's important to note that for oligomer purity analysis, it can sometimes overestimate the actual purity. rsc.org
High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is not only a purification tool but also a key analytical method for determining the purity and homogeneity of the final product. nih.gov By comparing the retention time of the synthesized compound to a reference standard, its identity and purity can be confirmed. The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool, combining separation with precise mass identification.
The data below summarizes the key analytical techniques and their roles in the characterization of defined PEG oligomers.
| Technique | Purpose | Key Findings/Applications | References |
| ¹H and ¹³C NMR | Structural Verification | Confirms the presence and connectivity of the SPDP, PEG, and carboxyl groups. | nih.gov |
| Mass Spectrometry (ESI, MALDI-TOF) | Molecular Weight Determination & Purity Assessment | Provides accurate mass of the molecule. Can be used to identify impurities and byproducts. | researchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Purification & Purity Analysis | Separates oligomers of different lengths and removes impurities. Quantifies the purity of the final product. | rsc.orgnih.gov |
| HPLC-MS | High-Resolution Separation and Identification | Combines the separation power of HPLC with the identification capabilities of MS for comprehensive analysis. |
Bioconjugation Mechanisms and Methodologies Utilizing Spdp Peg6 Ch2ch2cooh
Thiol-Mediated Bioconjugation via the SPDP Moiety
The SPDP group provides a highly selective reactive handle for targeting sulfhydryl (thiol) groups, which are present in the amino acid cysteine. wikipedia.orgmedchemexpress.com Because free cysteine residues are relatively rare on the surface of most proteins, they offer an excellent target for chemoselective modification. wikipedia.orgrsc.org
Disulfide Bond Formation and Reversibility Mechanisms
The core of the SPDP functionality is the 2-pyridyldithio group. This group reacts with a free sulfhydryl from a biomolecule (such as a cysteine residue in a protein) via a thiol-disulfide exchange reaction. axispharm.comrsc.org The reaction proceeds optimally in buffers at a pH range of 7.0 to 8.0. axispharm.com During this reaction, the thiolate anion of the cysteine acts as a nucleophile, attacking the disulfide bond of the SPDP linker. This results in the formation of a new, stable disulfide bond between the linker and the target biomolecule.
A key feature of this reaction is the displacement and release of a pyridine-2-thione molecule as a byproduct. axispharm.comresearchgate.net The release of pyridine-2-thione is advantageous as it can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength of 343 nm, allowing for real-time tracking of the conjugation reaction's progress. axispharm.com
The disulfide bond formed through this mechanism is cleavable. This reversibility is a critical feature for applications where the release of a conjugated molecule is desired, such as in drug delivery systems. medchemexpress.comrsc.org The disulfide linkage can be broken under mild reducing conditions, for instance, by treatment with reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which regenerates the free thiol on the biomolecule. axispharm.comrsc.org It has been shown that crosslinks made with SPDP reagents can often be cleaved with 25 mM DTT at pH 4.5, a condition that can avoid the reduction of native disulfide bonds within a protein. axispharm.com
| Parameter | Condition/Value | Reference |
|---|---|---|
| Optimal Reaction pH | 7.0 - 8.0 | axispharm.com |
| Monitoring Wavelength | 343 nm (for pyridine-2-thione release) | axispharm.com |
| Common Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | rsc.orgresearchgate.net |
| Selective Cleavage Condition | ~25 mM DTT at pH 4.5 (preserves many native protein disulfides) | axispharm.com |
Kinetic and Thermodynamic Parameters in Protein and Peptide Conjugation
The kinetics of thiol-disulfide exchange reactions are fundamentally dependent on the concentration of the thiolate anion (RS⁻), not the protonated thiol (RSH). nih.gov Therefore, the reaction rate is highly influenced by the pKa of the reacting thiol and the pH of the solution. nih.gov While specific kinetic rate constants for SPDP-PEG6-CH2CH2COOH are not broadly published and are typically determined empirically for each specific protein-conjugate pair, the general principles of the reaction are well-understood.
From a thermodynamic standpoint, the reaction is driven forward by the formation of a stable mixed disulfide and the release of pyridine-2-thione, which tautomerizes to a more stable form, shifting the reaction equilibrium toward the product. rsc.org Computational studies on model compounds provide insight into the thermodynamics of this process. For the reaction of a model SPDP-like compound (2-(methyldisulfaneyl)pyridine) with a model thiol (methanethiol), the reaction is thermodynamically favorable. mdpi.com
| Parameter | Value (kJ/mol) | Reference |
|---|---|---|
| Gibbs Free Energy (ΔG) | -16.15 | mdpi.com |
| Enthalpy (ΔH) | -15.19 | mdpi.com |
| Entropic Contribution (-TΔS) | -0.96 | mdpi.com |
¹Data for the reaction of 2-(methyldisulfaneyl)pyridine with methanethiol (B179389) in C-PCM water, serving as a model for SPDP-thiol conjugation. mdpi.com
Carboxyl-Directed Conjugation Strategies
The terminal propionic acid group (-CH2CH2COOH) on the linker provides a second site for conjugation, primarily targeting primary amines found on the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.comnih.gov
Carbodiimide-Mediated Amide Bond Formation
The most common method for activating the carboxyl group is through carbodiimide (B86325) chemistry. nih.gov This is typically a two-step process designed to create a stable amide bond between the linker and a primary amine on a target molecule. researchgate.net
Activation: The carboxyl group is first activated using a water-soluble carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov This reaction, which is most efficient at a slightly acidic pH of 4.5-5.5, forms a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov However, this intermediate is unstable in aqueous solution and prone to hydrolysis, which would regenerate the original carboxyl group. diva-portal.org
Stabilization and Coupling: To improve efficiency and prevent rapid hydrolysis, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to the reaction. researchgate.netnih.gov NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester. diva-portal.org This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and is highly reactive towards primary amines at a pH of 7.0-8.0. nih.gov The amine nucleophile attacks the NHS ester, displacing NHS and forming a stable, covalent amide bond. researchgate.net
This two-step procedure allows for better control over the conjugation process and minimizes side reactions. researchgate.net
| Step | Reagents | Optimal pH | Reference |
|---|---|---|---|
| Activation | EDC, NHS (or Sulfo-NHS) | 4.5 - 6.0 | luxembourg-bio.comnih.govdiva-portal.org |
| Coupling | Amine-containing molecule | 7.0 - 8.5 | researchgate.netnih.gov |
Orthogonal Coupling Reactions with Primary Amines and Hydroxyl Groups
Orthogonal coupling refers to the ability to perform a specific reaction in the presence of other reactive functional groups without interference. When using the this compound linker, it is crucial that the reaction at one end does not affect the other.
The EDC/NHS-activated carboxyl group exhibits strong chemoselectivity for primary amines over hydroxyl (-OH) groups, which are found on serine, threonine, and tyrosine residues. nih.gov While hydroxyl groups can, under certain conditions, react with activated esters, the rate of reaction with primary amines is substantially faster in aqueous environments at physiological pH. medchemexpress.com This difference in reactivity allows for the selective targeting of lysine and N-terminal amines even on glycoproteins or other molecules rich in hydroxyl functionalities.
To prevent undesirable polymerization or self-conjugation when linking two different biomolecules, a sequential addition strategy is employed. researchgate.net For example, one protein can be reacted with the SPDP end of the linker first. After purification to remove excess linker, the second protein can be conjugated to the now-free carboxyl end using EDC/NHS chemistry. This stepwise approach is a hallmark of using heterobifunctional crosslinkers. researchgate.net
Chemo- and Regioselectivity in this compound Conjugation Reactions
Achieving selectivity is paramount in bioconjugation to ensure the formation of well-defined and functional products. rsc.org
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. researchgate.net The this compound linker is designed for high chemoselectivity. The pyridyldithio group is highly selective for thiols at neutral pH, showing minimal cross-reactivity with the abundant amine groups. rsc.orgresearchgate.net Conversely, the EDC/NHS-activated carboxyl group is selective for primary amines, with low reactivity towards thiols under standard coupling conditions. nih.gov The pH of the reaction is a critical parameter for controlling this selectivity; for instance, keeping the pH between 7 and 8 favors the thiol-disulfide exchange while ensuring most lysine amines remain protonated and less reactive towards other potential electrophiles. rsc.org
Regioselectivity is the preference for reaction at a specific site on the biomolecule (e.g., a particular cysteine or lysine residue). rsc.org
For thiol coupling , regioselectivity is often dictated by the protein's structure. If a protein contains a single, solvent-accessible cysteine residue, the conjugation will be highly regioselective for that site. rsc.org In proteins with multiple cysteines, achieving regioselectivity is more challenging and may depend on the relative accessibility and nucleophilicity of the different thiol groups. rsc.org
For amine coupling , a degree of regioselectivity can be achieved by controlling the pH. The α-amino group at the N-terminus of a protein typically has a pKa in the range of 7.5-8.5, whereas the ε-amino group of lysine side chains has a pKa around 10.5. rsc.orgnih.gov By performing the conjugation at a pH near 8.0, the N-terminal amine will be more deprotonated and thus more nucleophilic than the lysine amines, potentially leading to preferential conjugation at the N-terminus. nih.gov
| Factor | Influence on Selectivity | Reference |
|---|---|---|
| pH Control | pH 7-8 favors thiol-SPDP reaction. pH ~8 can favor N-terminal amine over lysine amine reaction. pH 4.5-6 is optimal for EDC activation. | axispharm.comrsc.orgnih.gov |
| Reagent Choice | SPDP moiety is chemoselective for thiols. EDC/NHS-activated carboxyl is chemoselective for primary amines. | rsc.orgresearchgate.net |
| Residue pKa | Lower pKa of N-terminal amines (~8) vs. lysine amines (~10.5) allows for pH-mediated regioselectivity. | rsc.orgnih.gov |
| Structural Accessibility | Solvent-exposed cysteine or lysine residues are more likely to react, influencing regioselectivity. | rsc.org |
| Sequential Addition | Reacting one end of the bifunctional linker at a time prevents unwanted polymerization and ensures defined conjugates. | researchgate.net |
Influence of the Poly(Ethylene Glycol) Spacer on Conjugation Efficiency and Solubility
The inclusion of a six-unit PEG spacer in the this compound linker significantly influences the properties of the resulting bioconjugate. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to enhance the therapeutic efficacy of drugs and biomolecules.
The PEG spacer serves several critical functions:
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenicity and extending its circulation half-life.
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, the PEG spacer can reduce renal clearance, leading to a longer circulation time and improved pharmacokinetic profile. nih.gov
Increased Stability: PEGylation can enhance the stability of bioconjugates, protecting them from proteolytic degradation. medchemexpress.commedchemexpress.com
Controlled Spacing: The defined length of the PEG6 spacer provides a physical separation between the two conjugated molecules, which can be critical for maintaining their individual biological activities by minimizing steric hindrance.
Research has shown that the length of the PEG linker is a crucial parameter. For instance, studies on ligand-conjugated liposomes demonstrated that increasing the PEG-linker length significantly enhanced tumor accumulation in vivo. dovepress.com Similarly, in the context of chitosan/siRNA nanoparticles, PEGylation with higher molecular weight PEG resulted in smaller, more compact nanoparticles with improved in vitro silencing efficiency and extended in vivo circulation. nih.gov The structure of the PEG linker can also be designed to control the rate of payload release by affecting enzymatic access to a cleavable trigger. americanpharmaceuticalreview.com
Comparative Analysis of this compound with Alternative Linker Systems
The choice of a linker is a critical decision in the design of bioconjugates, as it can significantly impact the stability, efficacy, and toxicity of the final product. The selection is often dependent on the specific application, the nature of the molecules to be conjugated, and the desired release mechanism. medchemexpress.com
A common alternative to SPDP for thiol-reactive conjugation is the maleimide (B117702) group. Maleimide-based linkers, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), react with sulfhydryl groups to form stable thioether bonds.
| Feature | SPDP (Disulfide-based) | Maleimide-based (e.g., SMCC) |
| Bond Type | Disulfide bond | Thioether bond |
| Cleavability | Cleavable by reducing agents (e.g., glutathione) | Non-cleavable |
| Stability | Less stable in reducing environments | More stable |
| Release Mechanism | Reductive cleavage | Proteolytic degradation of the antibody |
Table 1: Comparison of SPDP and Maleimide-based Linkers
The key difference lies in the nature of the bond formed. The disulfide bond in SPDP-based conjugates is cleavable under reducing conditions, such as the intracellular environment which has a higher concentration of glutathione (B108866) than the plasma. broadpharm.com This property is advantageous for drug delivery systems where the payload needs to be released inside the target cell. broadpharm.comnjbio.com In contrast, the thioether bond formed by maleimide linkers is non-cleavable, meaning the drug is released only upon complete degradation of the antibody-drug conjugate (ADC) within the lysosome. biochempeg.com This can lead to increased plasma stability and potentially a wider therapeutic window. biochempeg.com
Linkers are broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages.
Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. americanpharmaceuticalreview.com Besides disulfide linkers like SPDP, other common cleavable linkers include:
Hydrazone linkers: These are acid-sensitive and release the payload in the acidic environment of endosomes and lysosomes. broadpharm.com
Peptide linkers: These are cleaved by specific proteases, such as cathepsins, that are overexpressed in tumor cells. broadpharm.com
A potential advantage of cleavable linkers is the "bystander effect," where the released, cell-permeable drug can kill neighboring cancer cells that may not have the target antigen. broadpharm.com
Non-cleavable Linkers: These linkers rely on the complete proteolytic degradation of the antibody component of the ADC to release the drug. biochempeg.com This generally results in higher stability in circulation and may reduce off-target toxicity. biochempeg.com However, the active metabolite retains the linker and a connecting amino acid, which can alter the properties of the payload. njbio.com
| Linker Type | Release Mechanism | Advantages | Disadvantages |
| Cleavable (e.g., SPDP) | Reduction, pH change, enzymatic cleavage broadpharm.com | Bystander effect, specific payload release broadpharm.com | Potential for premature release |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody biochempeg.com | Increased plasma stability, potentially lower off-target toxicity biochempeg.com | No bystander effect, released payload is modified njbio.com |
Table 2: Comparison of Cleavable and Non-cleavable Linkers
The length of the PEG chain in the SPDP-PEGn-CH2CH2COOH series is a critical parameter that can be modulated to optimize the properties of the bioconjugate. Varying the number of PEG units (n) can influence several factors:
Conjugation Efficiency: Studies have shown that varying PEG chain lengths can affect the efficiency of the conjugation reaction. For instance, research on PLGA-PEG nanoparticles demonstrated that shorter PEG chains led to a two-fold increase in conjugation efficiency. researchgate.net This is attributed to the improved mobility and reduced entanglement of the shorter chains, allowing better access to the reactive groups. researchgate.net
Ligand Availability: The length of the PEG spacer can impact the accessibility of a targeting ligand to its receptor. Longer PEG chains may sometimes shield the ligand, while an optimal length can present the ligand effectively. dovepress.com
In Vivo Performance: The PEG chain length has been shown to be crucial for the in vivo behavior of nanoparticles. A study on folate-conjugated liposomes found that while there was no significant difference in vitro, the in vivo tumor accumulation increased with longer PEG-linker lengths. dovepress.com Another study on chitosan/siRNA nanoparticles found that significant extension of in vivo circulation was achieved with a higher molecular weight PEG modification. nih.gov
| PEG Chain Length | Potential Impact |
| Shorter (e.g., n=2, 4) | May improve conjugation efficiency due to less steric hindrance. researchgate.net |
| Longer (e.g., n=8, 12) | May enhance in vivo circulation time and tumor accumulation. nih.govdovepress.com Can improve solubility of hydrophobic payloads. americanpharmaceuticalreview.com |
Table 3: Impact of PEG Chain Length Variation
Advanced Research Applications of Spdp Peg6 Ch2ch2cooh in Biomedical Sciences
Antibody-Drug Conjugate (ADC) Design and Optimization
Antibody-Drug Conjugates represent a targeted therapeutic approach combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a crucial component, influencing the ADC's stability in circulation and the efficient release of the drug at the target site. nih.govmedchemexpress.comfujifilm.com SPDP-PEG6-CH2CH2COOH, with its specific chemical structure, offers distinct advantages and considerations in ADC design.
Linker Stability and Intracellular Drug Release Mechanisms in ADCs
The stability of the linker in systemic circulation is paramount to prevent premature drug release, which can lead to off-target toxicity. nih.govmedchemexpress.comfujifilm.com The pyridyl disulfide bond within this compound is designed to be relatively stable in the extracellular environment but susceptible to cleavage under reducing conditions found inside cells. issuu.comunirioja.esresearchgate.net The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space. unirioja.es This concentration gradient facilitates the reduction of the disulfide bond, leading to the release of the drug payload. unirioja.esresearchgate.net
The release mechanism mediated by disulfide reduction allows for targeted drug delivery to cells that internalize the ADC. Once inside the cell, the high intracellular GSH concentration triggers the cleavage of the disulfide bond, liberating the active drug payload to exert its cytotoxic effect. unirioja.esresearchgate.net This intracellular release mechanism is a key feature of cleavable linkers like those incorporating disulfide bonds. medchemexpress.comunirioja.es
Strategies for Site-Specific Conjugation in ADC Synthesis
Achieving homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and consistent drug distribution is critical for optimal efficacy and reduced variability. fujifilm.comunirioja.es Site-specific conjugation strategies are increasingly employed to overcome the heterogeneity associated with traditional random conjugation methods that target multiple lysine (B10760008) residues or randomly reduced interchain disulfides. fujifilm.comeuropeanpharmaceuticalreview.comconicet.gov.ar
The pyridyl disulfide group of this compound is particularly useful for site-specific conjugation to thiol groups. issuu.comeuropeanpharmaceuticalreview.comnih.gov These thiol groups can be naturally occurring cysteine residues in an antibody or, more commonly in modern ADC design, engineered cysteine residues introduced at specific sites in the antibody sequence (Thiomabs). unirioja.esconicet.gov.argoogle.com The reaction between the pyridyl disulfide and a free thiol results in the formation of a stable disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically. issuu.com
The terminal carboxylic acid of this compound provides an additional handle for conjugation to the drug payload or for further functionalization. This allows for the creation of sophisticated linker-payload constructs that can be site-specifically attached to the antibody via the pyridyl disulfide group. This approach contributes to the development of homogeneous conjugates with precise control over the drug loading and attachment sites. unirioja.esmdpi.com
Research has explored the effect of increasing PEG linker length on conjugation yield when conjugating via a pyridyl disulfide end-group to cysteine residues. Studies involving PEG linkers of varying lengths (from 1 to 6 ethylene (B1197577) glycol units) conjugated to model proteins via a pyridyl disulfide showed that linker length affected conjugation yield. nih.gov
Impact on Antibody-Payload Assembly and Conjugate Homogeneity
The choice of linker and conjugation strategy directly impacts the assembly of the antibody-payload conjugate and its resulting homogeneity. Using a heterobifunctional linker like this compound that enables site-specific conjugation, typically through reaction with engineered cysteine residues, allows for better control over the drug-to-antibody ratio (DAR) and the location of drug attachment. unirioja.esconicet.gov.ar This contrasts with earlier methods involving random conjugation to lysine residues or partial reduction of native interchain disulfides, which yield heterogeneous mixtures with varying DARs and conjugation sites. conicet.gov.ar
Homogeneous ADCs are desirable as they exhibit more predictable pharmacokinetic profiles, potentially improved efficacy, and reduced off-target toxicity compared to heterogeneous conjugates. fujifilm.commdpi.com The defined structure and reactivity of this compound facilitate the synthesis of more uniform ADC populations. The PEG component also contributes to the properties of the final conjugate, potentially influencing its solubility and reducing aggregation, which are important for the stability and performance of the ADC. mdpi.com
Proteolysis-Targeting Chimera (PROTAC) Construction and Functionalization
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach to targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. sigmaaldrich.comaxispharm.comnih.gov The linker plays a critical role in facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and proteasomal degradation of the target protein. sigmaaldrich.comnih.govelifesciences.org this compound is recognized as a PEG-based PROTAC linker. purepeg.comglpbio.commedchemexpress.comglpbio.com
Role of Linker Geometry and Length in Ternary Complex Formation
The linker in a PROTAC is not merely a passive connector; its length, flexibility, and chemical composition significantly influence the ability of the PROTAC to bring the target protein and the E3 ligase into close proximity to form a productive ternary complex. axispharm.comnih.govelifesciences.orgrsc.org The PEG6 chain in this compound provides flexibility and hydrophilicity, which are advantageous properties for PROTAC linkers, enhancing solubility and potentially improving cell permeability. axispharm.comnih.govjenkemusa.comjenkemusa.com
The optimal linker length and geometry are often specific to the target protein and the chosen E3 ligase. The linker must be long enough to span the distance between the binding sites on the target protein and the E3 ligase when both are bound by the PROTAC's respective ligands, yet rigid enough in certain conformations to orient the proteins correctly for ubiquitination. nih.govelifesciences.orgrsc.org Studies investigating the impact of linker length on PROTAC efficacy have shown that shorter linkers can sometimes lead to more efficient ternary complex formation and degradation, although the optimal length is highly context-dependent. nih.govrsc.org
Influence on Target Protein Ubiquitination and Subsequent Degradation Pathways
The primary function of the ternary complex formed by the PROTAC, target protein, and E3 ligase is to facilitate the transfer of ubiquitin from an E2 enzyme to lysine residues on the target protein. sigmaaldrich.comnih.govelifesciences.org Polyubiquitination of the target protein marks it for recognition and degradation by the cellular proteasome. sigmaaldrich.comnih.govelifesciences.org
The linker's influence on the stability and conformation of the ternary complex directly impacts the efficiency of target protein ubiquitination and subsequent degradation. A linker that promotes the formation of a stable and appropriately oriented complex will enhance the efficiency of ubiquitin transfer. axispharm.comnih.govelifesciences.orgrsc.org Conversely, a suboptimal linker can result in inefficient complex formation, leading to reduced ubiquitination and diminished degradation of the target protein. nih.govrsc.org
The flexibility provided by the PEG6 linker in this compound can be important for allowing the necessary conformational rearrangements within the ternary complex that enable the E2 enzyme to access lysine residues on the target protein for ubiquitination. elifesciences.org Research findings underscore the critical role of linker length in modulating the spatial alignment and proximity of the target protein and the E3 ligase, thereby promoting effective ubiquitination and degradation. nih.govrsc.org
Data from studies on PROTACs with varying PEG linker lengths targeting ASK1 demonstrated that linker length significantly impacted degradation efficiency, with shorter linkers showing higher efficacy in that specific context. nih.govrsc.org This highlights the direct influence of linker design, including the length and nature of PEG spacers like the PEG6 in this compound, on the downstream ubiquitination and degradation pathways.
Design Principles for Optimizing Linker Features in PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases. A key component of a PROTAC is the linker that connects the ligand for the protein of interest (POI) and the ligand for the E3 ligase biochempeg.com. The linker's characteristics, including its length, flexibility, and chemical composition, significantly influence the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase, thereby impacting the efficiency of target protein ubiquitination and subsequent degradation biochempeg.comnih.govexplorationpub.comchemrxiv.org.
This compound, or similar PEG-based linkers with defined lengths like PEG6, are relevant in PROTAC design due to the advantageous properties of PEG chains. PEG linkers are widely used, appearing in a significant percentage of reported PROTAC molecules biochempeg.com. The PEG component increases water solubility, which is beneficial for the pharmacokinetic properties of PROTACs, and can influence cell permeability biochempeg.com. The discrete length of PEG6 provides a defined spatial relationship between the POI and E3 ligase ligands, which is critical for optimal ternary complex formation explorationpub.com.
Optimizing linker features in PROTAC design often involves adjusting the linker length and modifying its type to balance hydrophilicity/hydrophobicity and flexibility . While flexible linkers like PEG are prevalent, the optimal linker design is often determined through trial and error, as a universal strategy is yet to be established nih.govexplorationpub.com. The this compound linker offers a combination of a flexible PEG spacer of a specific length (PEG6) and reactive handles (SPDP and carboxylic acid) that allow for the modular assembly of PROTACs. The ability to systematically change linker length using different PEG units is a key advantage in screening for efficient degradation structures biochempeg.com. The SPDP group, while introducing a cleavable element not always desired in the final PROTAC, could be used in research to explore the impact of a disulfide bond or as an intermediate for further modifications. The terminal carboxylic acid provides a robust point for conjugation to amine-containing E3 ligase ligands or POI binders.
Surface Functionalization of Biomaterials and Nanomaterials
Surface functionalization is a crucial technique for tailoring the interface between biomaterials or nanomaterials and biological systems to achieve desired interactions, improve performance, and enable specific applications nih.govepfl.chuni-muenster.demdpi.com. This compound is a valuable tool for surface functionalization due to its ability to introduce both PEG chains and reactive groups onto surfaces msesupplies.com. The PEG component is particularly important for enhancing biocompatibility and reducing non-specific protein adsorption, a major challenge in the development of biomedical devices and drug delivery systems nih.govnih.govnih.govresearchgate.net.
The this compound linker can be immobilized onto surfaces through the carboxylic acid group (e.g., reacting with amine-functionalized surfaces after activation) or potentially through the SPDP disulfide bond under specific conditions. Once attached, the PEG6 chain extends from the surface, creating a hydrophilic layer that repels proteins and other biomolecules, thereby minimizing non-specific adsorption and reducing immune recognition nih.govnih.govresearchgate.net. The terminal SPDP group on the immobilized linker then provides a handle for site-specific conjugation of thiol-containing biomolecules, such as peptides, proteins, or antibodies, enabling the creation of bioactive surfaces with specific recognition capabilities nih.gov.
Engineering of Advanced Biomedical Implants and Diagnostic Platforms
Surface functionalization using PEG-based linkers like this compound is integral to the engineering of advanced biomedical implants and diagnostic platforms nih.govepfl.ch. For implants, minimizing non-specific protein adsorption and subsequent cellular adhesion is critical to prevent adverse reactions like inflammation, fibrosis, and thrombosis nih.govnih.gov. Grafting PEG chains onto implant surfaces creates a protein-resistant layer, improving biocompatibility and potentially prolonging implant function nih.govnih.govresearchgate.net. The SPDP handle allows for the subsequent immobilization of specific biomolecules, such as cell-adhesion peptides or growth factors, to promote desired cell interactions and tissue integration nih.gov.
In diagnostic platforms, surface chemistry dictates the sensitivity and specificity of detection. Functionalizing surfaces with this compound can create a low-fouling background due to the PEG layer, reducing non-specific binding of sample components nih.govresearchgate.net. The terminal SPDP group can then be used to immobilize capture probes, such as antibodies or aptamers, with controlled orientation and density, enhancing the specific binding of target analytes and improving assay performance googleapis.com. This is particularly relevant for high-sensitivity biological assays and biosensors scribd.comdnabct.com.
Surface Chemistry for Enhanced Biocompatibility and Reduction of Non-specific Adsorption
The PEG component of this compound plays a central role in enhancing biocompatibility and reducing non-specific adsorption nih.govnih.govresearchgate.net. PEG is a well-established biocompatible polymer that forms a hydration shell, creating a steric barrier that repels proteins and cells psyclopeptide.comnih.govresearchgate.net. This "PEGylation" of surfaces is a common strategy to reduce fouling in various biomedical applications nih.govresearchgate.net.
Studies have shown that PEGylated surfaces exhibit significantly reduced protein adsorption compared to bare surfaces nih.govresearchgate.net. For example, research on PEGylated nanoparticles demonstrated a reduction in the adsorption of human serum albumin (HSA) and fibrinogen (FIB), key proteins involved in biological fouling and immune responses researchgate.net. Even when proteins do adsorb, they may be buried within the PEG layer, limiting their ability to interact with cells researchgate.net. This reduced protein adsorption translates to decreased cellular uptake and adhesion, contributing to improved biocompatibility and prolonged circulation time for nanoparticles nih.govresearchgate.net. The specific length of the PEG chain, such as the PEG6 unit in this linker, can be optimized for different applications to achieve the desired balance between protein resistance and the accessibility of the terminal functional group for further conjugation.
Integration into Liposomal and Polymeric Nanocarrier Systems for Targeted Delivery
This compound can be integrated into liposomal and polymeric nanocarrier systems to impart stealth properties and enable targeted delivery nih.govnih.govnih.govresearchgate.net. PEGylation of nanocarriers is a widely used strategy to prolong their circulation half-life by reducing opsonization and uptake by the reticuloendothelial system nih.govresearchgate.netnih.gov. The PEG6 portion of the linker, when incorporated into the lipid bilayer of liposomes or the matrix of polymeric nanoparticles, creates a hydrophilic brush on the surface that minimizes interactions with plasma proteins researchgate.netnih.gov.
The terminal carboxylic acid or SPDP group of the PEGylated linker on the nanocarrier surface provides a handle for conjugating targeting ligands, such as antibodies, peptides, or small molecules, that can bind specifically to receptors on target cells nih.govnih.gov. This allows for the active targeting of the nanocarriers to specific tissues or cell types, improving drug accumulation at the disease site and reducing off-target effects nih.govnih.gov. The SPDP group, with its reducible disulfide bond, could also be used in strategies where a cleavable linkage is desired for releasing the targeting ligand or payload in response to the reducing environment often found inside cells or in certain disease microenvironments.
Research has explored the use of PEGylated liposomes with pH-sensitive linkers for tumor-targeted drug delivery, where the PEG layer is shed in the acidic tumor environment to expose targeting ligands or cell-penetrating peptides nih.gov. While this compound itself doesn't contain a pH-sensitive bond in the PEG chain, the SPDP disulfide bond is reducible, offering a different release mechanism. The combination of a PEG spacer for stealth properties and a reactive group for ligand conjugation makes this compound a valuable component in the design of sophisticated nanocarrier systems for targeted therapeutic and diagnostic applications.
Development of Research Probes and Biosensors
This compound is a valuable tool in the development of research probes and biosensors, enabling the creation of functional molecules and surfaces for detecting and studying biological processes with high sensitivity googleapis.comscribd.comdnabct.com. The linker's architecture allows for the conjugation of various signaling molecules, recognition elements, or solid supports.
The SPDP group facilitates the attachment of thiol-containing molecules, such as fluorescent dyes, enzymes, or antibodies, via a disulfide bond scribd.com. This conjugation can be performed under mild conditions, preserving the activity of sensitive biomolecules. The PEG6 spacer provides distance between the conjugated molecule and the attachment point, reducing steric hindrance and minimizing non-specific interactions with the surrounding environment psyclopeptide.commsesupplies.com. The terminal carboxylic acid allows for further conjugation to amine-containing molecules or immobilization onto amine-functionalized surfaces.
Fabrication of Molecular Tools for High-Sensitivity Biological Assays
In the fabrication of molecular tools for high-sensitivity biological assays, this compound can be used to create conjugates with enhanced properties scribd.comdnabct.com. For instance, conjugating fluorescent dyes or enzymes to targeting molecules (like antibodies or peptides) via this linker can yield probes with improved solubility and reduced non-specific binding due to the PEG spacer psyclopeptide.comresearchgate.net. The SPDP handle allows for oriented immobilization of these probes onto surfaces (e.g., microplates or beads functionalized with thiols), which can improve assay sensitivity and reproducibility by ensuring the active site of the probe is accessible for binding its target googleapis.com.
The ability to create conjugates with defined stoichiometry and properties is crucial for developing quantitative assays. The heterobifunctional nature of this compound allows for controlled, step-wise conjugation reactions. The reducible disulfide bond in the SPDP moiety can also be exploited in certain assay formats, for example, to release a reporter molecule upon interaction with a reducing environment or a target molecule that triggers disulfide reduction. This can be particularly useful in designing activatable probes or release mechanisms in biosensors.
While specific detailed research findings directly mentioning this compound in the context of high-sensitivity biological assays were not extensively detailed in the search results, the general principles of using PEGylated linkers with reactive ends for creating well-defined bioconjugates for assays and biosensors are well-established psyclopeptide.commsesupplies.comgoogleapis.comscribd.comdnabct.com. The compound's structure makes it suitable for applications requiring the stable, yet potentially cleavable, attachment of biomolecules to surfaces or other molecules with reduced non-specific interactions.
Advanced Conjugation Strategies for Biosensing Devices
The design of highly sensitive and specific biosensing devices often relies on the precise immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, onto a transducer surface. This compound offers an advanced strategy for achieving oriented and stable conjugation in these applications. The 2-pyridyldithio group can selectively react with thiol groups present on a modified biosensor surface or introduced into a biorecognition molecule. Simultaneously, the carboxylic acid group can be activated to conjugate with amine groups on the biorecognition element or the surface. This dual reactivity allows for controlled coupling chemistries.
For instance, a biosensor surface could be modified to display thiol groups. This compound can then be attached to the surface via disulfide exchange with its 2-pyridyldithio group. The terminal carboxylic acid is then available for conjugation to amine-containing biomolecules, such as lysine residues on proteins or antibodies. Alternatively, a biomolecule could be modified with thiol groups, and the biosensor surface prepared with amine groups. The linker would then be attached to the biomolecule via the 2-pyridyldithio group, and the activated carboxylic acid would react with the surface amines.
The PEG6 spacer in this compound plays a crucial role in enhancing biosensor performance. PEG linkers are known to increase the solubility of conjugated molecules and reduce non-specific adsorption of other biological components from complex samples, thereby improving the signal-to-noise ratio of the biosensor biochempeg.compurepeg.com. The flexibility of the PEG chain can also help maintain the biological activity of the immobilized biorecognition element by allowing it greater conformational freedom and accessibility to its target analyte.
Research involving similar linkers, such as the use of SPDP for conjugating antibodies to biosensor surfaces, highlights the utility of the 2-pyridyldithio moiety in creating stable linkages for biosensing applications purepeg.com. In one study comparing a PEG-based protocol with traditional NHS-based chemistry using SPDP for antibody conjugation to gold electrodes (Au-SPEs), SPDP-modified antibody molecules were shown to bind to the Au-SPEs via their pyridyldithiol reactive groups purepeg.com. While this study used SPDP itself rather than the PEGylated version, it demonstrates the principle of using the pyridyldithio group for immobilization on surfaces relevant to biosensing. The incorporation of a PEG spacer in this compound would be expected to confer the additional benefits of PEGylation in such systems. Furthermore, related disulfide linkers have been employed in the development of molecularly imprinted polymers for protein recognition, a concept fundamental to the creation of selective biosensing interfaces europa.eu.
Application in Ligand and Polypeptide Synthesis Support
This compound serves as a versatile linker in the synthesis and modification of ligands and polypeptides, particularly in the context of creating conjugates with altered properties or functionalities. The ability to selectively react with both thiol and amine groups allows for controlled coupling reactions during synthesis.
In ligand synthesis, this linker can be used to attach a ligand molecule to a solid support for solid-phase synthesis, or to another molecule to create a bivalent ligand or a ligand-drug conjugate. For example, if a ligand contains a thiol group, it can be coupled to the 2-pyridyldithio end of this compound. The terminal carboxylic acid can then be used for further conjugation, such as attachment to an amine-functionalized polypeptide or a polymeric carrier. Conversely, if the ligand contains an amine group, it can be coupled to the activated carboxylic acid of the linker, leaving the 2-pyridyldithio group available for reaction with a thiol-containing entity.
Similarly, in polypeptide synthesis and modification, this compound can be used to attach polypeptides to surfaces, other proteins, nanoparticles, or small molecules. Polypeptides often contain both amine groups (N-terminus and lysine residues) and thiol groups (cysteine residues). The heterobifunctional nature of the linker allows for selective conjugation strategies. For instance, the 2-pyridyldithio group can react specifically with cysteine residues, while the activated carboxylic acid can react with lysine residues or the N-terminus.
The PEG spacer is particularly beneficial in polypeptide conjugation, as it can improve the solubility and stability of the resulting conjugates and reduce aggregation. The use of PEG linkers in ligand and polypeptide synthesis support is well-established in the field fluoroprobe.commedchemexpress.com. Related PEG-based linkers, such as NH2-PEG6-CH2CH2COOH, are utilized in the synthesis of PROTACs, which are bifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This application highlights the utility of PEG-acid linkers in constructing complex ligand-based molecules. The presence of the cleavable disulfide bond in this compound also offers the possibility of releasing the conjugated ligand or polypeptide under reducing conditions, which can be advantageous in applications such as controlled drug delivery or release from a solid support.
Computational and Biophysical Characterization of Spdp Peg6 Ch2ch2cooh Conjugates
Molecular Dynamics Simulations for Linker-Biomolecule Interaction Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govnih.gov By simulating the dynamic behavior of a system, MD can provide insights into the conformational landscape of molecules, their interactions with solvents, and their interactions with other molecules, such as biomolecules. nih.govnih.govmdpi.com
For SPDP-PEG6-CH2CH2COOH conjugates, MD simulations would be employed to analyze the interaction between the PEG linker and the conjugated biomolecule (e.g., a protein, peptide, or oligonucleotide). These simulations could:
Study Steric Effects: By simulating the conjugate in solution, researchers can evaluate the extent to which the PEG linker shields the biomolecule surface. This is particularly relevant for understanding how pegylation might affect the binding of the biomolecule to its target or reduce aggregation.
Analyze Interactions at the Conjugation Site: MD can provide atomic-level detail on the interactions between the SPDP and carboxyl (or activated ester) ends of the linker and the specific amino acid residues on the biomolecule where conjugation occurs. This can help understand the stability of the linkage and any local conformational changes induced by conjugation.
Investigate Solvent Interactions: The hydrophilic nature of the PEG chain significantly influences the solubility and hydrodynamic properties of the conjugate. MD simulations can model the hydration shell around the PEG linker and the biomolecule, providing insights into their behavior in aqueous environments.
Evaluate the Impact on Biomolecule Conformation: While the PEG linker is designed to be flexible and minimize interference, its attachment can still subtly influence the conformational ensemble of the biomolecule. MD simulations can probe these potential changes and assess if critical functional regions of the biomolecule are affected.
Structural and Conformational Analysis of Conjugated Entities
Structural and conformational analysis of this compound conjugates involves determining the three-dimensional arrangement of the atoms in the conjugate and understanding the different shapes (conformations) it can adopt. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography can provide high-resolution structural information for smaller conjugates or specific domains, computational methods are crucial for obtaining a comprehensive picture, especially for large or heterogeneous conjugates.
Computational approaches for structural and conformational analysis would complement MD simulations and could involve:
Homology Modeling and Structure Prediction: If the 3D structure of the unconjugated biomolecule is known (e.g., from experimental data or existing models), computational methods can be used to model the structure of the conjugate by attaching the this compound linker at the known conjugation site(s).
Conformational Sampling: Due to the flexibility of the PEG linker, a conjugate can exist in numerous conformations. Computational techniques like conformational searching or enhanced sampling MD simulations (e.g., replica exchange MD) mdpi.com are used to explore the conformational space of the conjugate and identify low-energy, stable conformations.
Visualization and Analysis of 3D Structures: Molecular visualization software is used to display the generated 3D structures and trajectories, allowing researchers to visually inspect the arrangement of the linker relative to the biomolecule and identify key structural features or potential clashes.
The output of these analyses would include representative 3D structures of the conjugate, data on the distribution of different conformations, and parameters describing the shape and dimensions of the conjugated entity.
Computational Approaches for Rational Linker Design and Property Prediction
Computational methods play a vital role in the rational design of linkers for bioconjugation and in predicting the properties of the resulting conjugates. While this compound is a pre-defined linker, computational tools can be applied to understand why such a linker is chosen and to predict the properties of its conjugates. Furthermore, these methods can inform the design of new linkers with tailored properties.
Computational approaches relevant to this compound and similar linkers include:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: These methods build models that correlate structural features of molecules (like the linker) with their biological activities or physical properties (e.g., solubility, flexibility, reactivity). While direct QSAR/QSPR for the activity of the conjugate is complex, models can predict linker-specific properties relevant to conjugation efficiency or the behavior of the linker itself.
Predicting Reactivity: Computational chemistry methods can be used to study the reaction mechanisms and predict the reactivity of the functional groups on the this compound linker (the pyridyldisulfide and activated carboxyl) towards target groups on biomolecules.
Predicting Physicochemical Properties: Computational tools can estimate various physicochemical properties of the linker and the conjugate, such as logP (lipophilicity), pKa (acidity/basicity), and molecular surface area. These properties influence solubility, formulation, and potentially the in vivo behavior of the conjugate.
In Silico Screening: For designing new linkers, computational methods can be used to screen virtual libraries of potential linker structures based on desired properties (e.g., optimal length, flexibility, cleavability, or inertness). nih.gov
Predicting the Impact on Conjugate Stability: Computational simulations can be used to assess the chemical stability of the linker and its linkages under various conditions (e.g., pH, temperature), which is critical for the development of stable conjugates.
These computational approaches contribute to a more rational and efficient development process for bioconjugates by allowing researchers to predict and understand the behavior of linkers like this compound before extensive experimental work.
Emerging Research Directions and Future Perspectives
Integration of SPDP-PEG6-CH2CH2COOH into Multi-functional Bio-architectures
The utility of this compound lies in its ability to act as a bridge between different molecular entities. Future research is exploring its integration into multi-functional bio-architectures, such as nanoparticles, hydrogels, and other complex delivery systems. By conjugating molecules like antibodies, peptides, or imaging agents to the carboxylic acid or SPDP ends, researchers can create constructs with tailored properties. For instance, PEGylated ligands have been used to coat iron oxide nanoparticles, significantly improving their colloidal stability in complex environments and enabling the bioconjugation of proteins for applications like selective magnetic separation or MRI contrast agents. plos.org The ability to adjust the ratio of functional ligands allows for the synthesis of libraries of mixed-monolayer nanoparticles, offering avenues for future experiments plos.org. While the specific compound this compound is not explicitly detailed in all examples, the principles of using heterobifunctional PEG linkers with reactive ends like carboxylic acids and thiol-reactive groups are directly applicable to its integration into such architectures.
Exploration of Novel Reaction Chemistries and Bioorthogonal Modifications
While the SPDP group primarily reacts with thiols, future research may explore integrating this compound into systems utilizing novel reaction chemistries or bioorthogonal modifications. Bioorthogonal reactions are crucial for conjugating molecules within living systems without interfering with native biochemical processes. Although SPDP-thiol chemistry is not strictly bioorthogonal, the carboxylic acid handle on this compound allows for subsequent modifications using click chemistry or other highly specific reactions. For example, the carboxylic acid could be activated for coupling with an azide- or alkyne-functionalized molecule, which could then participate in a click reaction with a complementary group on a target bio-architecture or molecule. The broader field of PEG linkers is evolving towards more precise control over architecture and the development of alternatives to address limitations, which could influence the chemistries employed with linkers like this compound in the future chempep.com. Research into antibody-oligonucleotide conjugates, for instance, highlights the evaluation of different linkers and conjugation chemistries, including PEGylation, for their impact on bioconjugation, pharmacokinetics, and bioactivity, suggesting a continued exploration of optimal reaction strategies acs.org.
Advances in High-Throughput Synthesis and Characterization Platforms
The development of high-throughput synthesis and characterization platforms is crucial for accelerating the exploration of different linker lengths, functional group combinations, and conjugation strategies. While specific high-throughput methods for this compound were not detailed in the search results, advancements in parallel synthesis and automated purification/characterization are generally applicable to the production and analysis of complex linker molecules and their conjugates nih.gov. The ability to rapidly synthesize and characterize libraries of PEGylated linkers with varying PEG lengths and terminal functionalities, including those with SPDP and carboxylic acid groups, will facilitate the identification of optimal linkers for specific applications chempep.com. Such platforms enable the systematic evaluation of how linker structure impacts conjugation efficiency, stability, and the biological activity of the resulting conjugates.
Potential Applications in Novel Therapeutic and Diagnostic Modalities
This compound and similar linkers hold significant potential in the development of novel therapeutic and diagnostic modalities. The ability to conjugate biomolecules to various platforms makes them valuable in targeted drug delivery, diagnostic imaging, and biosensing. Antibody-drug conjugates (ADCs), which utilize linkers to attach cytotoxic drugs to antibodies for targeted cancer therapy, represent a major area where such linkers are employed fujifilm.com. While SPDP-PEG linkers can be cleavable, contributing to controlled drug release within the target cell , the carboxylic acid also allows for conjugation to other therapeutic or diagnostic agents. The use of PEG linkers in ADCs is seen as a key area for future development, aiming to improve pharmacokinetic properties and safety . Beyond ADCs, these linkers could be used to develop targeted imaging agents by conjugating fluorescent dyes or radioisotopes to antibodies or nanoparticles googleapis.com. The potential extends to creating sophisticated biosensors where the linker facilitates the attachment of recognition elements to a detection platform. The versatility offered by the SPDP and carboxylic acid functionalities, combined with the beneficial properties of the PEG spacer, positions this compound as a molecule with continued relevance in the advancement of targeted therapies and diagnostics.
Q & A
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- Answer : Use SEO-driven literature gaps analysis :
- PAA Mining : Extract queries like “this compound vs. SMCC crosslinkers” to highlight comparative studies.
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Tables
| Parameter | Recommended Method | Key Reference |
|---|---|---|
| Conjugation Efficiency | SEC-HPLC with UV/Vis detection | |
| Stability Testing | Accelerated degradation studies | |
| Computational Modeling | GROMACS MD simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
